Methyl 3-(aminomethyl)-1-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylate hydrochloride
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Overview
Description
Methyl 3-(aminomethyl)-1-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylate hydrochloride is a synthetic organic compound. It is characterized by its unique cyclobutane ring structure, which is substituted with various functional groups, including an aminomethyl group and a tert-butoxycarbonyl (Boc) protected amino group. The hydrochloride salt form enhances its solubility in water, making it useful for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(aminomethyl)-1-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylate hydrochloride typically involves multiple steps:
Formation of the Cyclobutane Ring: This can be achieved through [2+2] cycloaddition reactions.
Introduction of Functional Groups: The aminomethyl group can be introduced via nucleophilic substitution reactions, while the tert-butoxycarbonyl group is typically added using Boc anhydride in the presence of a base.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aminomethyl group.
Reduction: Reduction reactions could target the carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: May serve as a building block for the synthesis of biologically active molecules.
Medicine: Potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Could be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, influencing biological pathways. The Boc group provides protection during synthesis, which can be removed under acidic conditions to reveal the active amine.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(aminomethyl)cyclobutane-1-carboxylate: Lacks the Boc protection.
Methyl 3-(aminomethyl)-1-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylate: Contains a cyclopentane ring instead of cyclobutane.
Uniqueness
The presence of the Boc-protected amino group and the cyclobutane ring structure makes Methyl 3-(aminomethyl)-1-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylate hydrochloride unique
Properties
IUPAC Name |
methyl 3-(aminomethyl)-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4.ClH/c1-11(2,3)18-10(16)14-12(9(15)17-4)5-8(6-12)7-13;/h8H,5-7,13H2,1-4H3,(H,14,16);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXDYNPFNQIVCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC(C1)CN)C(=O)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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